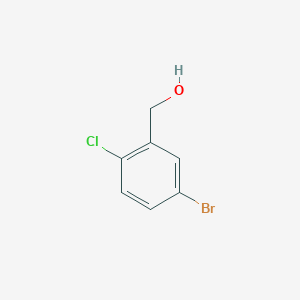

5-Bromo-2-chlorobenzyl alcohol

Descripción general

Descripción

It is a white to almost white crystalline solid with a melting point of 92-96°C . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chlorobenzyl alcohol can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzyl alcohol using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, followed by reduction to obtain the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

Oxidation: 5-Bromo-2-chlorobenzaldehyde, 5-Bromo-2-chlorobenzoic acid

Reduction: 5-Bromo-2-chlorobenzylamine

Substitution: Various substituted benzyl derivatives

Aplicaciones Científicas De Investigación

5-Bromo-2-chlorobenzyl alcohol is utilized in scientific research for its role as an intermediate in the synthesis of various organic compounds. It is used in:

Biology: In the study of enzyme inhibitors and as a precursor for biologically active molecules.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chlorobenzyl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in oxidation reactions, the hydroxyl group is oxidized to form aldehydes or acids, while in reduction reactions, it is converted to amines . The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which affect its electronic properties and reactivity patterns.

Comparación Con Compuestos Similares

- 3-Bromo-α-methylbenzyl alcohol

- 4-Bromo-α-methylbenzyl alcohol

- 4-Bromo-2-methoxybenzyl alcohol

Comparison: 5-Bromo-2-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which impart distinct electronic and steric effects. This makes it a versatile intermediate in organic synthesis compared to its analogs that may have only one halogen substituent .

Actividad Biológica

5-Bromo-2-chlorobenzyl alcohol, with the chemical formula C7H6BrClO and CAS number 149965-40-2, is a halogenated aromatic alcohol that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molar Mass | 221.48 g/mol |

| Melting Point | 92-96 °C |

| Boiling Point | 295.8 °C (predicted) |

| Density | 1.685 g/cm³ |

| pKa | 13.69 (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can effectively inhibit the growth of various bacteria. The minimal inhibitory concentration (MIC) for such compounds often falls below 200 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Testing

In a comparative study, several halogenated benzyl alcohol derivatives were tested for their antimicrobial efficacy. The results indicated that:

- This compound demonstrated an MIC of approximately 125 µg/mL against S. aureus.

- Other derivatives showed varying degrees of activity, suggesting that the presence of bromine and chlorine atoms enhances antimicrobial potency.

Antifungal Activity

The antifungal potential of halogenated benzyl alcohols has also been explored. A study focused on the antifungal activity of various benzyl alcohol derivatives revealed that:

- This compound exhibited effective inhibition against Candida albicans, with an MIC of 50 µg/mL .

- This activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Research findings suggest:

- The compound exhibited selective cytotoxicity towards human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 20 µg/mL .

- Apoptotic assays indicated that the compound induces cell death through intrinsic apoptotic pathways, leading to significant reductions in cell viability in a dose-dependent manner.

Table: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

The biological activity of this compound can be attributed to its structural characteristics. The presence of halogen atoms enhances electron-withdrawing effects, increasing the compound's reactivity towards biological targets. Mechanistic studies suggest:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and membrane integrity.

- Antifungal Action : Inhibition of ergosterol biosynthesis and disruption of membrane function.

- Cytotoxic Action : Induction of apoptosis through mitochondrial pathway activation.

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHBQPIVMBDOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408070 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149965-40-2 | |

| Record name | 5-Bromo-2-chlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.